molecular formula C11H12ClNO B5573667 N-(4-chlorophenyl)-3-methyl-2-butenamide

N-(4-chlorophenyl)-3-methyl-2-butenamide

Cat. No.: B5573667
M. Wt: 209.67 g/mol
InChI Key: XJTVYHTYJJPRMI-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-methyl-2-butenamide is a useful research compound. Its molecular formula is C11H12ClNO and its molecular weight is 209.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 209.0607417 g/mol and the complexity rating of the compound is 225. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

N-(4-chlorophenyl)-3-methyl-2-butenamide has been studied for its effectiveness in corrosion inhibition. Khalifa and Abdallah (2011) explored its effects on the corrosion of low carbon steel in hydrochloric acid solution. The results showed that its protection efficiency increased with higher concentrations and decreased with rising temperatures. This study suggests potential applications of this compound in corrosion prevention (Khalifa & Abdallah, 2011).

Reaction with Olefins

Another research area involves the reaction of phenyl or 4-chlorophenyl-substituted olefins with α-cyanoacetamide in the presence of manganese(III) acetate. Sato, Nishino, and Kurosawa (1987) demonstrated that this process yields various compounds like 2-butenamides and 2-buten-4-olides, indicating the compound's role in organic synthesis and chemical transformations (Sato, Nishino, & Kurosawa, 1987).

Synthesis of Labeled Compounds

The synthesis of 3-methyl-4-phenyl-3-butenamide labeled with carbon-14 and deuterium has been described by Valcavi (1974). This research is significant in the field of radiochemistry, offering insights into the synthesis of labeled compounds for various scientific studies (Valcavi, 1974).

Antifungal Activity

Xue Si (2009) synthesized a novel compound, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, and investigated its crystal structure. The compound exhibited promising antifungal activity against various strains, highlighting its potential application in the development of new antifungal agents (Xue Si, 2009).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be described. This could involve its interaction with biological macromolecules, its metabolic pathway, and its effects on the body .

Safety and Hazards

This involves detailing the compound’s toxicity, flammability, and environmental impact. It includes safety measures to be taken while handling the compound .

Future Directions

This involves discussing potential applications of the compound and areas of future research .

Properties

IUPAC Name

N-(4-chlorophenyl)-3-methylbut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-8(2)7-11(14)13-10-5-3-9(12)4-6-10/h3-7H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTVYHTYJJPRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CC=C(C=C1)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.